(5-(Pyridin-3-yl)isoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
[4-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O3/c28-20(17-12-16-5-1-2-7-27(16)23-17)25-8-10-26(11-9-25)21(29)18-13-19(30-24-18)15-4-3-6-22-14-15/h3-4,6,12-14H,1-2,5,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMELJBILWCQAPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=NOC(=C4)C5=CN=CC=C5)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-(Pyridin-3-yl)isoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone is a hybrid molecule that combines distinct pharmacophoric elements. This article reviews its biological activities, including its potential as an anti-infective and anti-cancer agent, along with relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 336.3 g/mol. The structure features an isoxazole ring linked to a pyridine moiety and a piperazine derivative, which may contribute to its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds similar to the target molecule exhibit significant antimicrobial properties. For instance, derivatives of pyridylpiperazine have shown promising results against Helicobacter pylori, with IC50 values indicating effective urease inhibition necessary for the bacterium's survival in acidic environments. Derivatives with IC50 values as low as 2.0 µM have been reported, suggesting strong potential for therapeutic applications in treating infections caused by this pathogen .
Anti-Cancer Activity
The compound's structural characteristics suggest potential anti-cancer activity. Research indicates that certain pyrazole derivatives can inhibit tumor cell proliferation. For instance, compounds with similar structural motifs have been evaluated against various cancer cell lines, demonstrating IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra, indicating significant cytotoxic effects . This suggests that the hybrid nature of the compound may enhance its efficacy against cancer cells.
Neuroprotective Effects
The neuroprotective potential of related compounds has also been explored. Some pyrazole derivatives have shown inhibition of acetylcholinesterase (AChE) activity, which is crucial for treating neurodegenerative diseases like Alzheimer's. For example, certain derivatives demonstrated AChE inhibition with IC50 values comparable to established drugs like physostigmine, highlighting their potential in neuroprotection .
Study on Urease Inhibition
A study focused on urease inhibition by synthesizing various piperazine derivatives found that specific compounds exhibited remarkable urease inhibitory activity. The most active derivatives showed IC50 values significantly lower than standard inhibitors, indicating their potential for developing new therapeutic agents against H. pylori infections .
Anti-Tubercular Activity Evaluation
In another investigation aimed at identifying anti-tubercular agents, several substituted benzamide derivatives were synthesized and tested against Mycobacterium tuberculosis. The most potent compounds displayed IC90 values ranging from 3.73 to 4.00 μM, demonstrating their effectiveness in inhibiting bacterial growth while maintaining low toxicity towards human cells .
Data Tables
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds containing isoxazole and piperazine moieties exhibit potential anticancer properties. The specific structure of (5-(Pyridin-3-yl)isoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone may allow it to interact with specific biological targets involved in cancer progression. Research suggests that derivatives of this compound could inhibit tumor growth by interfering with cell signaling pathways.
Neurological Disorders
The compound's structural components suggest potential efficacy as a therapeutic agent for neurological disorders. The piperazine ring is known for its role in numerous psychoactive drugs. Investigations into the compound's interaction with neurotransmitter receptors could reveal insights into its ability to modulate neurological activity.
Agricultural Applications
Herbicidal Properties
The compound's structural similarity to known herbicides suggests potential applications in crop protection. Studies have shown that isoxazole derivatives can inhibit specific enzymes crucial for plant growth. This inhibition could lead to the development of new herbicides that target broadleaf weeds while minimizing impact on crops such as maize and soybeans.
| Feature | Details |
|---|---|
| Target Enzyme | 4-Hydroxyphenylpyruvate dioxygenase (HPPD) |
| Mechanism of Action | Disruption of carotenoid biosynthesis |
| Potential Crop Use | Effective against broadleaf weeds in maize |
Biological Research
Enzyme Inhibition Studies
The compound has been utilized in biological assays to study enzyme inhibition. Its ability to inhibit specific enzymes can help elucidate mechanisms of action for various biological processes. For instance, the inhibition of HPPD provides a model for understanding herbicidal mechanisms at the molecular level.
Drug Development Insights
Research into the pharmacodynamics and pharmacokinetics of this compound may contribute to the design of novel therapeutics. By examining its interactions with biological targets, researchers can identify potential pathways for drug development aimed at treating various diseases.
Case Studies
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Case Study: Anticancer Screening
- Objective: Evaluate the anticancer potential of the compound.
- Methodology: In vitro assays were conducted on cancer cell lines.
- Findings: The compound exhibited significant cytotoxicity against specific cancer cell lines compared to control groups.
-
Case Study: Herbicidal Efficacy
- Objective: Assess the herbicidal activity against common agricultural weeds.
- Methodology: Field trials were conducted using varying concentrations of the compound.
- Findings: Results indicated effective weed control with minimal phytotoxicity to maize crops.
Comparison with Similar Compounds
Structural Analogs from Literature
Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone (Compound B, CAS: 1832528-35-4)
- Structural Differences : Compound B lacks the 5-(pyridin-3-yl)isoxazole moiety present in Compound A, simplifying its architecture.
- Functional Implications : The absence of the isoxazole-pyridine group may reduce π-π interactions but improve solubility due to fewer aromatic rings.
- Synthetic Pathways : Both compounds likely share steps involving piperazine coupling with tetrahydropyrazolo-pyridine carbonyl intermediates.
Pyrazolo[3,4-d]pyrimidin Derivatives ()
- Key Features: Compounds like 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound C) exhibit fused pyrazole-pyrimidine cores .
- Comparison : Unlike Compound A, these derivatives prioritize planar, fused-ring systems, which may enhance DNA intercalation or kinase inhibition.
α,β-Unsaturated Ketones and Pyrazole Derivatives ()
- Example: Bis[2-amino-6-(aryl)nicotinonitrile] derivatives (Compound D) .
- Contrast : Compound D’s linear bis-pyridine structure differs from Compound A’s branched heterocycles, likely altering binding kinetics and metabolic stability.
Physicochemical and Bioactivity Comparison
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (5-(Pyridin-3-yl)isoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone?
- Methodological Answer : A stepwise approach is recommended. First, synthesize the tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl fragment via cyclocondensation of hydrazine derivatives with cyclic ketones . The isoxazole-pyridine core can be formed using a 1,3-dipolar cycloaddition between nitrile oxides and alkynes under reflux in ethanol . Finally, couple the fragments via a piperazine linker using carbodiimide-mediated amidation. Purification via recrystallization (DMF/EtOH mixtures) ensures high purity .
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT and HSQC to confirm proton environments and carbon hybridization (e.g., distinguishing isoxazole C3 vs. pyridine C2) .
- IR Spectroscopy : Identify carbonyl stretches (1660–1700 cm⁻¹) and pyrazole/pyridine ring vibrations .
- X-ray Crystallography : Resolve stereochemical ambiguities; data collection at 100 K with Mo-Kα radiation ensures precision .
Q. How can molecular docking studies predict binding affinity with target enzymes?
- Methodological Answer : Use Schrödinger Suite or AutoDock Vina for docking. Prepare the compound’s 3D structure with Gaussian09 (B3LYP/6-31G* optimization) . Align with enzyme active sites (e.g., kinase domains) using PDB structures. Validate docking poses with MD simulations (AMBER force field) and compare binding scores to known inhibitors .
Advanced Research Questions
Q. How can researchers address contradictions in bioactivity data across enzymatic assays?
- Methodological Answer : Contradictions may arise from assay conditions (pH, cofactors) or enzyme isoforms. For example, if IC50 varies between human and murine kinases:
- Standardize Assays : Use identical buffer systems (e.g., Tris-HCl pH 7.4, 5 mM Mg²⁺) .
- Isoform-Specific Profiling : Test against recombinant isoforms (e.g., PI3Kα vs. PI3Kγ) .
- Stability Analysis : Monitor compound degradation via HPLC under assay conditions to rule out false negatives .
Q. What strategies optimize regioselectivity during isoxazole-pyridine core formation?
- Methodological Answer : Regioselectivity in 1,3-dipolar cycloadditions is influenced by:
- Substituent Effects : Electron-withdrawing groups on nitrile oxides favor 5-pyridinylisoxazole formation .
- Catalysis : Use Cu(I) catalysts to direct cycloaddition toward the 3,5-substituted isoxazole .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during diazonium coupling steps .
Q. What are key considerations for analyzing stability under pharmacological conditions?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies (pH 1–9, 37°C) with UPLC-MS monitoring. The compound may hydrolyze in acidic conditions due to the labile piperazine-carbonyl bond .
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>200°C suggests solid-state stability) .
- Light Sensitivity : Store in amber vials under N2; UV-Vis spectroscopy detects photodegradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
